3-(Benzoylamino)-2-thiophenecarboxylic acid
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Overview
Description
3-(Benzoylamino)-2-thiophenecarboxylic acid is an organic compound that features a benzoylamino group attached to a thiophene ring, which is further substituted with a carboxylic acid group
Mechanism of Action
Target of Action
It is known that benzoyl groups often interact with proteins via photo-affinity labeling (pal), a powerful strategy to study protein-protein interactions .
Mode of Action
Upon photoirradiation, these photocrosslinkers generate highly reactive species that react with adjacent molecules, resulting in a direct covalent modification . This could potentially be a part of the compound’s interaction with its targets.
Biochemical Pathways
It is known that benzoyl-coa, a compound structurally related to 3-(benzoylamino)-2-thiophenecarboxylic acid, is a central intermediate in the degradation of a large number of aromatic growth substrates .
Pharmacokinetics
It is known that unmodified peptides usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .
Result of Action
It is known that the benzoyl group can participate in various reactions, including resonance-stabilized carbocation reactions .
Action Environment
It is known that phenazines, which are structurally related to this compound, play multiple roles for the producing organism and contribute to their behavior and ecological fitness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzoylamino)-2-thiophenecarboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Introduction of the Benzoylamino Group: The benzoylamino group can be introduced via an amide coupling reaction. This involves reacting a thiophene derivative with benzoyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the thiophene derivative is treated with carbon dioxide under high pressure and temperature in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that facilitate high yields and purity are often employed.
Chemical Reactions Analysis
Types of Reactions
3-(Benzoylamino)-2-thiophenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoylamino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Benzylamine derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
3-(Benzoylamino)-2-thiophenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(Benzoylamino)-2-furancarboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.
3-(Benzoylamino)-2-pyridinecarboxylic acid: Contains a pyridine ring, offering different electronic properties.
Uniqueness
3-(Benzoylamino)-2-thiophenecarboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-benzamidothiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S/c14-11(8-4-2-1-3-5-8)13-9-6-7-17-10(9)12(15)16/h1-7H,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBWJNJRYSGZCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665853 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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